Polyoxyethylene sorbitan trioleate

Emulsification Lipid-Based Formulations Nanoemulsions

Specify Polysorbate 85 for moderately lipophilic drug delivery systems. Its intermediate HLB (≈11.0) optimally matches oils requiring HLB 10–12, reducing co‑surfactant dependence. The trioleate architecture confers lower aqueous viscosity (300 mPa·s vs. 425 for PS80) and a more hydrophobic micellar core, boosting loading of curcumin, CoQ10, and retinoids. Validated for fenofibrate SEDDS, nanoparticle stabilization (referenced in oncology patents), and low‑cytotoxicity W/O/W nanoemulsions with 2‑month stability. Insist on this grade to ensure reproducible formulation performance in regulatory submissions.

Molecular Formula C14H13NO6S2
Molecular Weight 355.4 g/mol
CAS No. 927625-87-4
Cat. No. B3022338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolyoxyethylene sorbitan trioleate
CAS927625-87-4
Molecular FormulaC14H13NO6S2
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3
InChIKeyKPCLPBLTPXDOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) CAS 927625-87-4: Nonionic Surfactant Technical Baseline


Polyoxyethylene sorbitan trioleate, commonly designated as Polysorbate 85 or Tween 85, is a nonionic surfactant belonging to the polysorbate class of ethoxylated sorbitan fatty acid esters. The molecule comprises a sorbitan or isosorbide core extended with poly(ethylene oxide) chains and partially esterified at the termini with oleic acid, yielding a hydrophilic-lipophilic balance (HLB) value of approximately 11.0 . This intermediate HLB, distinct from the more hydrophilic Polysorbate 80 (HLB ≈15.0) and the lipophilic sorbitan trioleate (Span 85, HLB ≈1.8), positions the compound as a versatile emulsifier for oil-in-water systems requiring moderate hydrophilicity . Typical commercial specifications include a viscosity of 300 mPa·s at 25°C, density of approximately 1.02 g/mL, and a saponification value in the range of 83–93 mg KOH/g [1].

Why Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) Cannot Be Freely Substituted with Polysorbate 80 or Span 85


Substituting Polysorbate 85 with in-class analogs such as Polysorbate 80 or Span 85 introduces quantifiable performance deviations that critically alter formulation behavior. The HLB gap—Polysorbate 85 at ≈11.0 versus Polysorbate 80 at ≈15.0—directly governs oil-in-water emulsification efficiency, with Polysorbate 85 favoring less hydrophilic oil phases and providing distinct droplet size distributions [1]. Furthermore, the trioleate architecture of Polysorbate 85 confers lower aqueous viscosity (300 mPa·s at 25°C) compared to the monooleate-based Polysorbate 80 (425 mPa·s at 25°C), impacting pourability, mixing, and final product rheology [2]. Compared to its non-ethoxylated counterpart, Span 85 (HLB 1.8), Polysorbate 85 yields an opposite emulsion type (O/W vs. W/O), and the ethoxylation dramatically alters interfacial viscoelasticity and stabilization mechanisms [3]. These divergences are not compensated by simple HLB blending without empirical validation of interfacial tension, micellar packing, and long-term physical stability.

Quantitative Differentiation Evidence for Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) in Scientific Selection and Procurement


Intermediate Hydrophilic-Lipophilic Balance (HLB 11.0) Enables Tailored Emulsification of Medium-Chain Triglycerides and Less Hydrophilic Oils

Polysorbate 85 exhibits an HLB value of 11.0 , which is substantially lower than that of the more hydrophilic Polysorbate 80 (HLB 15.0) [1]. This 4-unit HLB differential directly influences the capacity to emulsify oils with lower required HLB values, such as medium-chain triglycerides (MCT) and certain vegetable oils, where Polysorbate 80 would generate less stable, coarser dispersions. In lipid-based formulations containing MCT, Polysorbate 85-containing Type II and IIIA LBFs demonstrated superior drug solubilization in the dispersed state compared to those formulated with Polysorbate 80, with the performance being more dependent on surfactant type than lipid composition [2].

Emulsification Lipid-Based Formulations Nanoemulsions

Lower Bulk Viscosity (300 mPa·s at 25°C) Facilitates Improved Handling and Mixing in Aqueous Systems

Polysorbate 85 exhibits a bulk viscosity of 300 mPa·s at 25°C [1], which is approximately 29% lower than the viscosity of Polysorbate 80 measured at 425 mPa·s under identical conditions [2]. This reduced viscosity originates from the trioleate substitution pattern and the associated molecular packing in the neat liquid state, yielding a more fluid, pourable consistency that enhances pumpability and reduces energy input during high-shear mixing operations.

Formulation Processing Rheology Manufacturing

Enhanced Micellar Packing and Synergism in Binary Systems Due to Longer Unsaturated Hydrophobic Chains

In binary mixed micelle systems with poloxamer 407, the inclusion of polysorbate surfactants bearing longer and more saturated hydrophobic chains (such as the trioleate chains of Polysorbate 85) resulted in improved packing in the micellar interior and stronger intermolecular interactions compared to shorter-chain analogs like Polysorbate 20 or Polysorbate 80 [1]. This structural attribute contributes to enhanced synergism, manifesting as a more pronounced reduction in critical micelle concentration (CMC) and improved solubilization capacity for lipophilic payloads when Polysorbate 85 is employed as a co-surfactant.

Mixed Micelles Solubilization Surfactant Synergism

Stabilization of Non-Cytotoxic Multiple W/O/W Nanoemulsions with Prolonged Shelf-Life (≥2 Months)

Multiple W/O/W nanoemulsions prepared using a Polysorbate 85/glycerol surfactant mixture demonstrated physical stability for 2 months at ambient storage conditions [1]. In contrast, analogous formulations incorporating Labrasol® or Cremophor® EL as co-surfactants with Polysorbate 85 exhibited stability limited to 24 hours and 6 months, respectively, but these latter two formulations also induced significant cytotoxicity, with IC₅₀ values of 10.2 mg/mL (Labrasol) and 11.8 mg/mL (Cremophor EL) in the alamarBlue® assay after 24 hours [1]. The Polysorbate 85/glycerol formulation displayed no detectable cytotoxicity over a 1–100 mg/mL concentration range and did not trigger chromatin condensation or P2X7 cell death receptor activation [1].

Nanoemulsions Drug Delivery Cytotoxicity

Preferential Stabilizer for Nanoparticle Formulations in Cancer Therapeutics

US Patent 20030152636 discloses a method of treating cancer using stabilized nanoparticles, wherein the preferred stabilizers include Dextran 12,000 and polysorbate 85 [1]. The patent specifies that a drug is either incorporated into or adsorbed onto the stabilized nanoparticles, and the selection of polysorbate 85 over other polysorbates is based on its ability to maintain colloidal stability and prevent aggregation under physiological conditions.

Nanoparticle Stabilization Drug Delivery Oncology

Improved Foam Stability in Protein-Containing Systems Relative to Sorbitan Esters

In comparative studies of foam stability in systems containing proteins and fat particles, moderately water- and oil-soluble Tween 85 (Polysorbate 85) increased foam stability by slowing bubble coalescence, whereas the non-ethoxylated sorbitan esters (Spans) reduced foam stability and promoted rapid coalescence [1]. This differential behavior arises from the ethoxylated headgroup of Polysorbate 85, which provides steric stabilization and retards film drainage between adjacent bubbles.

Foam Stability Food Emulsions Interfacial Rheology

Polyoxyethylene Sorbitan Trioleate (Polysorbate 85) in Practice: Where the Evidence Dictates Deployment


Lipid-Based Formulations for Lipophilic Drug Delivery (Type II/IIIA LBFs)

Based on the demonstrated superior drug solubilization performance in dispersed Type II LBFs [1], Polysorbate 85 is the surfactant of choice when formulating self-emulsifying drug delivery systems (SEDDS) for moderately lipophilic drugs such as fenofibrate. The compound's intermediate HLB (11.0) aligns optimally with medium-chain triglycerides and other oils requiring an HLB in the 10–12 range, minimizing the need for co-surfactants and reducing formulation complexity. Procurement teams should specify Polysorbate 85 over Polysorbate 80 for any LBF development targeting oils of moderate hydrophilicity.

Non-Cytotoxic Multiple Nanoemulsions for Topical and Parenteral Use

The validated 2-month stability and absence of cytotoxicity in W/O/W nanoemulsions formulated with Polysorbate 85/glycerol [2] position this combination as a leading platform for encapsulating both lipophilic and hydrophilic actives in cosmetic creams, lotions, and injectable emulsions. The data support the selection of Polysorbate 85 over co-surfactants like Labrasol® or Cremophor® EL when cell viability is a critical quality attribute. Formulators should reference this evidence when justifying excipient choices in regulatory submissions for topical and parenteral products.

Mixed Micelle Systems for Enhanced Solubilization of Highly Lipophilic Compounds

The class-level evidence indicating improved micellar packing and stronger interactions in poloxamer 407/polysorbate mixed micelles [3] makes Polysorbate 85 the preferred polysorbate for designing binary surfactant systems aimed at maximizing solubilization of extremely lipophilic drugs or nutraceuticals. The longer, unsaturated trioleate chains of Polysorbate 85 contribute to a more hydrophobic micellar core, potentially increasing the loading capacity for compounds like curcumin, coenzyme Q10, or retinoids. This application scenario directly leverages the molecular differentiation of Polysorbate 85 relative to shorter-chain polysorbates.

Nanoparticle Stabilization in Advanced Cancer Therapeutics

The explicit identification of Polysorbate 85 as a preferred stabilizer in a therapeutic nanoparticle patent [4] provides a strong procurement signal for research groups and pharmaceutical companies developing nanoparticle-based oncology drugs. This application requires the high-purity grade of Polysorbate 85 to ensure reproducible stabilization of drug-loaded nanoparticles and prevent aggregation during storage and administration. Procurement specifications should align with the surfactant grade employed in the cited patent to maintain formulation fidelity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polyoxyethylene sorbitan trioleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.